

3-(4-(trifluoromethyl)phenoxy)azetidine CAS number lookup

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Compound of Interest

Compound Name: 3-(4-(Trifluoromethyl)phenoxy)azetidine

Cat. No.: B1354733

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Technical Guide: 3-(4-(trifluoromethyl)phenoxy)azetidine

CAS Number: 76263-21-3^[1]

Introduction

This technical guide provides a comprehensive overview of **3-(4-(trifluoromethyl)phenoxy)azetidine**, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Azetidine moieties are recognized as valuable scaffolds in the design of novel therapeutic agents due to their unique conformational properties and ability to introduce desirable physicochemical characteristics into molecules. The incorporation of a trifluoromethylphenoxy group suggests potential applications in modulating biological targets where such substitutions are known to enhance activity and metabolic stability. This document outlines the key chemical properties, a plausible synthetic route, and a hypothesized mechanism of action for this compound, supported by experimental protocols for its investigation.

Physicochemical Properties

Quantitative data for **3-(4-(trifluoromethyl)phenoxy)azetidine** is not extensively available in public literature. The following table summarizes key physicochemical properties, with some

data points derived from the closely related isomer, 3-(2-(trifluoromethyl)phenoxy)azetidine, for comparative purposes.

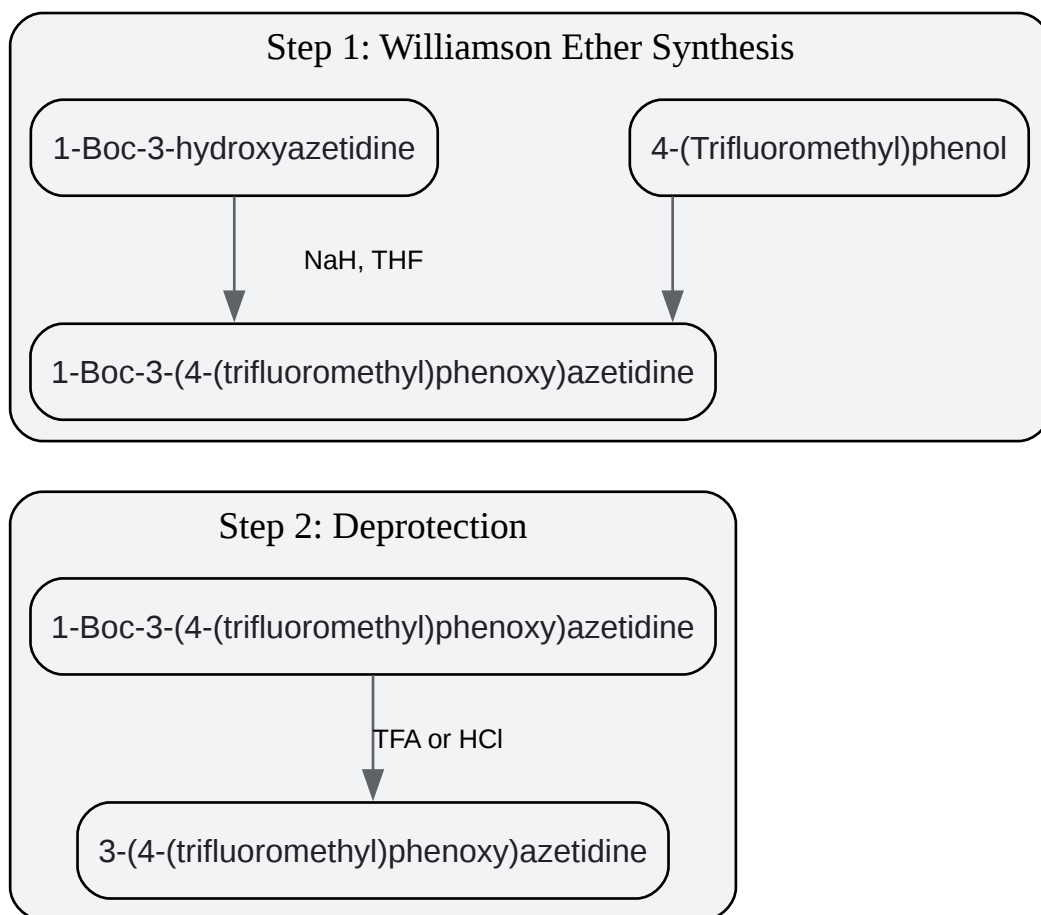
Property	Value	Source
CAS Number	76263-21-3	[1]
Molecular Formula	C ₁₀ H ₁₀ F ₃ NO	[1]
Molecular Weight	217.19 g/mol	[1]
Boiling Point	257 °C	[1]
Density	1.277 g/cm ³	[1]
Flash Point	109 °C	[1]
XLogP3	2.2	[2] (for 2-isomer)
Hydrogen Bond Donor Count	1	[2] (for 2-isomer)
Hydrogen Bond Acceptor Count	2	[2] (for 2-isomer)
Rotatable Bond Count	2	[2] (for 2-isomer)

Synthesis

A plausible and commonly employed method for the synthesis of 3-phenoxyazetidine derivatives involves the Williamson ether synthesis, reacting a protected 3-hydroxyazetidine with the corresponding phenol.

Proposed Synthetic Pathway

The synthesis of **3-(4-(trifluoromethyl)phenoxy)azetidine** can be achieved in a two-step process starting from 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol, followed by deprotection of the azetidine nitrogen.



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Caption: Proposed two-step synthesis of **3-(4-(trifluoromethyl)phenoxy)azetidine**.

Experimental Protocol: Synthesis of 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine

- To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
- Allow the reaction mixture to stir at 0 °C for 30 minutes.
- Add a solution of 4-(trifluoromethyl)phenol (1.1 eq) in anhydrous THF dropwise.

- The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
- Upon completion (monitored by TLC), the reaction is carefully quenched with water.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield **1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine**.

Experimental Protocol: Deprotection

- Dissolve **1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine** (1.0 eq) in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) (10 eq) or a solution of HCl in dioxane (4M, excess) dropwise at 0 °C.
- The reaction mixture is stirred at room temperature for 2-4 hours.
- The solvent and excess acid are removed under reduced pressure.
- The residue is triturated with diethyl ether to afford the desired **3-(4-(trifluoromethyl)phenoxy)azetidine** salt.
- For the free base, the salt is dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent.

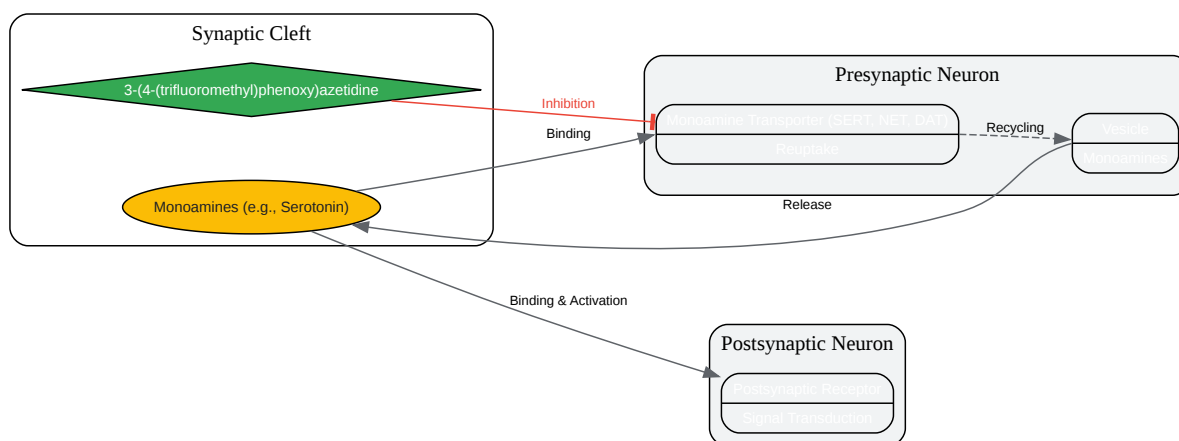
Hypothesized Biological Activity and Mechanism of Action

While no specific biological data for **3-(4-(trifluoromethyl)phenoxy)azetidine** has been found, its structural similarity to known monoamine reuptake inhibitors suggests a potential role as a modulator of monoaminergic neurotransmission[3]. The phenoxyazetidine scaffold is a known

pharmacophore for inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[3].

Proposed Signaling Pathway

The hypothesized mechanism of action involves the inhibition of presynaptic monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and/or dopamine.



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Caption: Hypothesized mechanism of action at the synapse.

Experimental Protocols for Biological Evaluation

To validate the hypothesized mechanism of action, the following experimental protocols are proposed.

In Vitro Transporter Binding Assays

This experiment aims to determine the binding affinity of **3-(4-(trifluoromethyl)phenoxy)azetidine** to SERT, NET, and DAT.

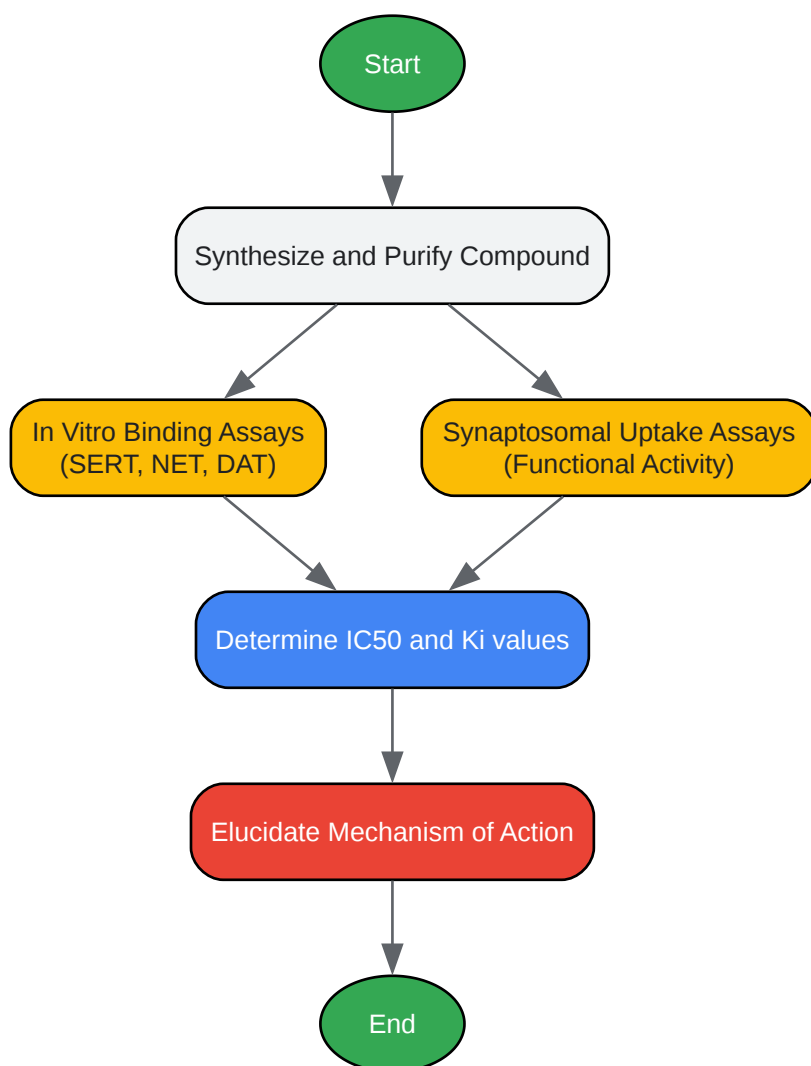
- **Cell Culture:** Use cell lines stably expressing human SERT, NET, or DAT.
- **Radioligand Binding:** Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of varying concentrations of the test compound.
- **Detection:** Separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀). Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This experiment measures the functional inhibition of monoamine reuptake by the test compound.

- **Synaptosome Preparation:** Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
- **Uptake Assay:** Pre-incubate synaptosomes with varying concentrations of **3-(4-(trifluoromethyl)phenoxy)azetidine**. Initiate uptake by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
- **Termination and Detection:** Stop the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity accumulated in the synaptosomes.
- **Data Analysis:** Calculate the IC₅₀ value for the inhibition of uptake for each monoamine.

Experimental Workflow Diagram



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Caption: Workflow for the biological evaluation of the target compound.

Conclusion

3-(4-(trifluoromethyl)phenoxy)azetidine represents a molecule with significant potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and biological characterization based on established chemical principles and the known pharmacology of structurally related compounds. The proposed experimental protocols offer a clear path to elucidating its mechanism of action and potential therapeutic utility. Further research is warranted to fully explore the pharmacological profile of this promising azetidine derivative.

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References

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